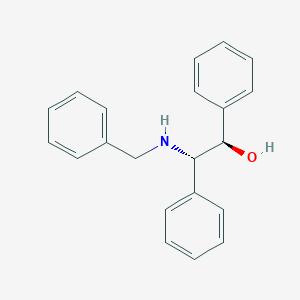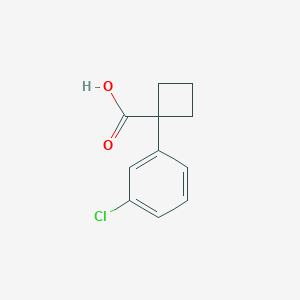
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with a molecular formula of C₁₂H₁₆ClNO . It is a type of chemical entity and a subclass of a chemical compound . Its molecular weight is 225.71 g/mol .
Synthesis Analysis
The synthesis of morpholines, including “(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” can be represented by the canonical SMILES string “ClCC1CN(Cc2ccccc2)CCO1” and the isomeric SMILES string "C1COC@HCCl" .Physical And Chemical Properties Analysis
“(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid or semi-solid or liquid or lump substance . It has a predicted density of 1.132±0.06 g/cm³ and a predicted boiling point of 314.6±27.0 °C .Scientific Research Applications
MLCT Excited States of Cuprous Compounds
Research on cuprous bis-phenanthroline compounds, which feature morpholine-like structures, has shown that these compounds possess metal-to-ligand charge transfer (MLCT) excited states. These states have applications in photophysics and photochemistry, including light-harvesting and sensing technologies. The study by Scaltrito et al. (2000) highlights the potential of morpholine derivatives in developing novel materials for energy conversion and optical applications Scaltrito, Thompson, O'Callaghan, & Meyer, 2000.
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. Asif and Imran (2019) reviewed the chemical design and biological activities of morpholine-containing compounds, demonstrating their significance in developing new therapeutic agents with potential applications in treating a variety of diseases Asif & Imran, 2019.
Biomedical Applications of 4-Phenylbutyric Acid
The review by Kolb et al. (2015) discusses the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis, highlighting its role in alleviating endoplasmic reticulum (ER) stress and protein misfolding diseases. This research suggests potential applications of morpholine derivatives in treating diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015.
Phosphorus-containing Polymers for Biomedical Applications
Monge, Canniccioni, Graillot, and Robin (2011) reviewed the applications of phosphorus-containing polymers in dentistry, regenerative medicine, and drug delivery. These materials, including morpholine derivatives, are valued for their biocompatibility and hemocompatibility, underscoring their potential in developing advanced biomedical materials Monge, Canniccioni, Graillot, & Robin, 2011.
Antimalarial and Immunomodulatory Effects of Chloroquine Derivatives
Chloroquine and its derivatives have been explored for their antimalarial and immunomodulatory properties. Njaria et al. (2015) discussed the potential repurposing of chloroquine-containing compounds in treating various diseases beyond malaria, indicating the versatility of morpholine and similar structures in medicinal chemistry Njaria, Okombo, Njuguna, & Chibale, 2015.
Safety and Hazards
properties
IUPAC Name |
(2R)-4-benzyl-2-(chloromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353088 |
Source


|
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
CAS RN |
186293-54-9 |
Source


|
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


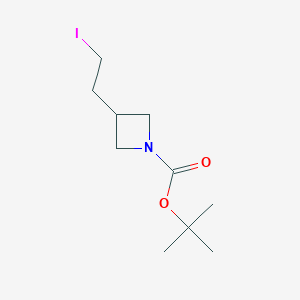
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
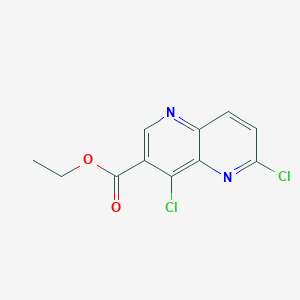
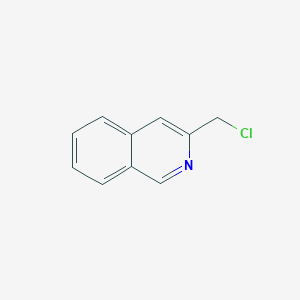
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)
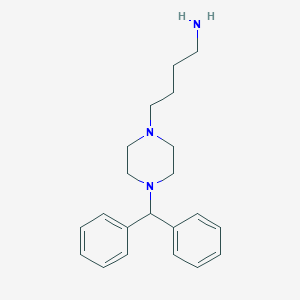
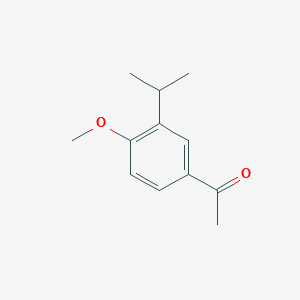
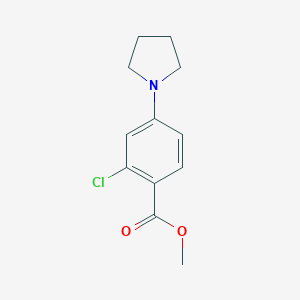
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
